molecular formula C14H15N B1670424 Dibenzylamine CAS No. 103-49-1

Dibenzylamine

Cat. No. B1670424
CAS RN: 103-49-1
M. Wt: 197.27 g/mol
InChI Key: BWLUMTFWVZZZND-UHFFFAOYSA-N
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Description

Dibenzylamine is an organic compound with the molecular formula C14H15N . It is an important organic synthesis intermediate, primarily used to produce efficient and non-toxic vulcanization accelerators such as tetrabenzylthiuramdisulfide (TBZTD) and zinc dibenzyldithiocarbamate (ZBEC) . It is also used in the synthesis of penicillin and as a curing agent for rubber and plastic curing .


Synthesis Analysis

Dibenzylamine can be synthesized from phenyl aldehyde, fresh ammoniacal liquor, Tetrabutyl amonium bromide, and Rany-Ni in an autoclave . The reaction is heated to 100°C, and hydrogen is passed into the reactor at 0.5MPa for 60 minutes . After filtration, dibenzylamine is obtained .


Molecular Structure Analysis

The molecular structure of Dibenzylamine consists of two benzyl groups attached to an amine group . The molecular weight is 197.28 g/mol .


Chemical Reactions Analysis

Dibenzylamine has been used in the oxidation of amines to imines . It has also been used in the selective hydrogenation of benzonitrile to benzylamine . Furthermore, it has been used as a derivatization reagent for carbohydrate compounds .


Physical And Chemical Properties Analysis

Dibenzylamine is a colorless to light yellow oily liquid with an ammonia odor . It is soluble in ethanol and ether, but insoluble in water . The molecular weight is 197.28 g/mol .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Chemical Synthesis and Catalysis .

Summary of the Application

Dibenzylamine motifs are an important class of organic compounds widely used in fine chemical and pharmaceutical industries . The development of efficient, economical, and environmentally friendly synthesis of amines using transition metal-based heterogeneous catalysts is both desirable and challenging .

Methods of Application or Experimental Procedures

A covalent organic framework (COF)-supported heterogeneous reduced Pd-based catalyst was prepared and used for the one-pot reductive amination of aldehydes . The catalyst contains both Pd metallic state and oxidated Pd σ+ . Many aromatic, aliphatic, and heterocyclic aldehydes with various functional groups substituted were converted to their corresponding amines products under mild reaction conditions (70 °C, 2 h, NH3, 20 bar H2) .

Results or Outcomes

The use of this catalyst led to good to excellent selectivity (up to 91%) in the synthesis of secondary amines . This work expands the covalent organic frameworks for the material family and its support catalyst, opening up new catalytic applications in the economical, practical, and effective synthesis of secondary amines .

Application in Rubber Compounds

Specific Scientific Field

This application falls under the field of Material Science and Engineering .

Summary of the Application

Dibenzylamine motifs are presented as a class of crucial organic compounds with extensive applications in rubber compounds . They constitute attractive intermediates for fine chemical industries .

Results or Outcomes

The use of Dibenzylamine in rubber compounds can enhance the properties of the rubber, making it more durable and resistant to environmental factors .

Application in Corrosion Inhibitors

Specific Scientific Field

This application falls under the field of Corrosion Science and Engineering .

Summary of the Application

Dibenzylamine is used as a corrosion inhibitor . Corrosion inhibitors are chemicals that prevent or slow down corrosion damage on metal or alloy surfaces.

Results or Outcomes

The use of Dibenzylamine as a corrosion inhibitor can significantly reduce the rate of corrosion, thereby extending the life of the metal or alloy .

Application in the Synthesis of Dibenzylamines

Specific Scientific Field

This application falls under the field of Organic Chemistry and Catalysis .

Summary of the Application

Dibenzylamine motifs are synthesized from reductive amination of either aldehydes or nitriles catalyzed by worm-like PtMo nanowires .

Methods of Application or Experimental Procedures

Under the assistance of H2 gas, worm-like PtMo nanowires can be prepared in a facile manner . Both aldehydes and nitriles can be used as starting materials to fabricate dibenzylamines under mild and green conditions .

Results or Outcomes

The as-prepared PtMo nanowires work effectively in the activation of dihydrogen molecules, and both aldehydes and nitriles can be used as starting materials to fabricate dibenzylamines .

Application in Microswimming

Specific Scientific Field

This application falls under the field of Nanotechnology and Microfluidics .

Summary of the Application

Dibenzylamine is used in the propulsion of photocatalytic microswimmers .

Results or Outcomes

The use of Dibenzylamine in microswimming can enable propulsion .

Application in Nutritional Supplements

Specific Scientific Field

This application falls under the field of Nutrition and Health Sciences .

Summary of the Application

Dibenzylamine is used in oral supplementation .

Results or Outcomes

The use of Dibenzylamine in nutritional supplements can have health benefits .

Safety And Hazards

Dibenzylamine is harmful if swallowed and causes severe skin burns and eye damage . It also causes skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-benzyl-1-phenylmethanamine
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InChI

InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWLUMTFWVZZZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H15N
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Related CAS

20455-68-9 (hydrochloride), 72088-84-7 (acetate)
Record name Dibenzylamine
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DSSTOX Substance ID

DTXSID6044355
Record name Dibenzylamine
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Molecular Weight

197.27 g/mol
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Physical Description

Liquid with an ammoniacal odor; [Merck Index] Colorless liquid with a weak odor; [Alfa Aesar MSDS]
Record name Dibenzylamine
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Vapor Pressure

0.00026 [mmHg]
Record name Dibenzylamine
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Product Name

Dibenzylamine

CAS RN

103-49-1
Record name Dibenzylamine
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Record name Benzenemethanamine, N-(phenylmethyl)-
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Record name DIBENZYLAMINE
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Synthesis routes and methods I

Procedure details

S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride (prepared according to Example 15) was hydrolysed in aqueous ethanolic sodium hydroxide. The solvents were evaporated and the residue taken up in water and extracted 3 times with methylene dichloride. The extracts were dried (MgSO4), filtered and evaporated to give N-(3-mercaptopropy])dibenzylamine.
Name
S-[(N,N-dibenzyl)aminobutyl]isothiourea, hydrochloride
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Synthesis routes and methods II

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile 75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
gel
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

The imine from benzaldehyde and benzylamine (19.5 g; 0.1 mole) was heated with phosphorous acid (8.2 g; 0.1 mole) and triethylamine (10.1 g; 0.1 mole) for 2 hours at reflux (125°-130°). After cooling to 90° the reaction mixture was diluted with water (50 ml), basified (NaOH) and extracted with chloroform. The extract was concentrated by evaporation of the chloroform and triethylamine to yield dibenzylamine 19.3 g (98% yield).
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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19.5 g
Type
reactant
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Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
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Quantity
50 mL
Type
solvent
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Yield
98%

Synthesis routes and methods IV

Procedure details

Under an argon-gas atmosphere, 5 mL of dehydrated methanol, 505 μL (5.0 mmol) of benzaldehyde (MW: 106.12), 545 μL (5.0 mmol) of benzylamine (MW: 107.15), 566 μL (15.0 mmol) of formic acid (MW: 46.43), and 5.90 mg (0.01 mmol, S/C=500) of the iridium catalyst Ir-7 (MW: 590.13) were introduced in a 20-mL Schlenk tube, and the mixture was stirred while heating at 60° C. for 1.5 hr. After distillation of the solvent, a saturated sodium hydrogen carbonate solution was added, then a product was extracted with methylene chloride, the organic layer was washed with water, and the product was dried with sodium sulfate. The drying agent was removed by filtration and the methylene chloride was distilled away to give a crude product dibenzylamine. Its conversion rate was 100% based on NMR measurement, with 95% of dibenzylamine, 3% of tribenzylamine, and 2% of benzyl alcohol.
Quantity
505 μL
Type
reactant
Reaction Step One
Quantity
545 μL
Type
reactant
Reaction Step One
Quantity
566 μL
Type
reactant
Reaction Step One
Quantity
5.9 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

The dibenzylamine salt of atorvastatin was synthesized by preparing a stock solution of the free acid of atorvastatin (U.S. Pat. No. 5,273,995) in acetonitrile (1 g in 40 mL of ACN). A solution of dibenzylamine was prepared by dissolving 351.05 mg (1.0 equivalents) in acetonitrile (100 mL). The stock solution of atorvastatin free acid was added to the counterion solution with stirring. Over time, additional acetonitrile was added to prevent formation of a gel (100 mL), and the solid was allowed to stir. After 4 days of stirring at ambient temperature, the solids were isolated by vacuum filtration using a Buchner funnel fitted with a paper filter (#2 Whatman). The solids were rinsed with acetonitrile (75 mL), and placed in a 25° C. oven under nitrogen to dry overnight to afford atorvastatin dibenzylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
gel
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,380
Citations
S Doğan, CM Balcı, S Beşli - Inorganica Chimica Acta, 2018 - Elsevier
In this study, octachlorocyclotetraphosphazene, (1) and mono-spiro-1,3-propanedioxycyclotetraphosphazene, (2) were reacted with dibenzylamine to obtain cyclotetraphosphazenes …
Number of citations: 7 www.sciencedirect.com
MA Ratcliff Jr, JK Kochi - The Journal of Organic Chemistry, 1972 - ACS Publications
Direct irradiation of A+ V-dibenzylamme in solution at 254 nm leads to efficient homolysis of thebenzylnitrogen bond. Product studies show that the subsequent dark reactions observed …
Number of citations: 18 pubs.acs.org
JM Rho, GD Anderson, SD Donevan, HS White - Epilepsia, 2002 - Wiley Online Library
… , we confirmed that the activity of l-(+)-BHB was due to dibenzylamine, a chemical contaminant. … Dibenzylamine also was identified in l-(+)-BHB from different lots obtained through both …
Number of citations: 205 onlinelibrary.wiley.com
A Ramazani, A Mahyari - Helvetica Chimica Acta, 2010 - Wiley Online Library
Reaction of an isocyanide with an iminium ion intermediate, formed by reaction between 2‐formylbenzoic acid and dibenzylamine in the presence of silica nanoparticles (silica NP, ca. …
Number of citations: 79 onlinelibrary.wiley.com
YC Wang, H Morawetz - Journal of the American Chemical …, 1976 - ACS Publications
Dibenzyl ether exhibits a normal fluorescence with a peak at 285 nm and an excimer band at 335 nm. The ratio of the emission intensities of monomer and dimer (µ/Id) is linear in the …
Number of citations: 82 pubs.acs.org
Y Shi, DJ Noelle, M Wang, AV Le, H Yoon… - Journal of Power …, 2016 - Elsevier
A thermal-runaway retardant (TRR) of lithium-ion batteries (LIBs), dibenzylamine (DBA), is investigated. In a TRR-modified LIB, DBA can be encapsulated in packages made of inert …
Number of citations: 22 www.sciencedirect.com
L Aschwanden, T Mallat, JD Grunwaldt… - Journal of Molecular …, 2009 - Elsevier
… Here, we report the oxidation of dibenzylamine to … a catalyst, since an Au/dibenzylamine mass ratio of higher than 25 was … in the oxidative dehydrogenation of dibenzylamine. Beside the …
Number of citations: 50 www.sciencedirect.com
J Vicente, I Saura-Llamas, J Turpín… - …, 1999 - ACS Publications
… time the orthopalladation of dibenzylamine and the synthesis … We attempted a double orthometalation of dibenzylamine … palladate two molecules of dibenzylamine by refluxing 3b in …
Number of citations: 81 pubs.acs.org
ML Sears, EH Barany - Archives of Ophthalmology, 1960 - jamanetwork.com
Early studies dealing with the effects of stimulation and extirpation of the cervical sympathetic nervous system on the intraocular pressure were concerned mainly with the vascular …
Number of citations: 133 jamanetwork.com
RA Shaw, M Woods - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
… dichloride and phenylphosphonothioic dichloride with dibenzylamine.2 The reactions are complex because the bulkiness of dibenzylamine permits competitive solvolysis reactions. …
Number of citations: 9 pubs.rsc.org

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